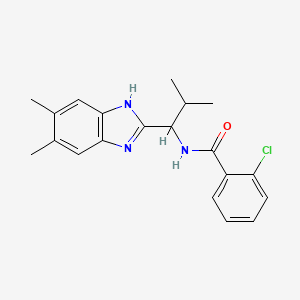

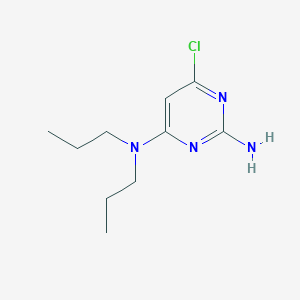

2-Chloro-N-(1-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2-methylpropyl)benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-Chloro-N-(1-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2-methylpropyl)benzenecarboxamide is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities, including antibacterial properties. The structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The specific compound is not directly studied in the provided papers, but related compounds with similar structural motifs have been investigated for their spectral properties and biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the core benzimidazole ring followed by various functionalization reactions to introduce different substituents. In the context of the provided papers, the synthesis of related compounds involves the use of phenols and antipyrine-like derivatives as starting materials. These compounds are then reacted with various reagents to introduce halogen atoms and other functional groups . The synthesis procedures are designed to yield good product yields and are confirmed by spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is confirmed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. The related compounds studied crystallize in specific space groups and exhibit intermolecular hydrogen bonding, which contributes to the stability of the crystal structure . DFT calculations, including Hirshfeld surface analysis and QTAIM/NCIplot analyses, are used to understand the nature of intermolecular interactions and the energetic contributions of hydrogen bonds and π-interactions .

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives is influenced by the presence of functional groups and the overall electronic structure of the molecule. The related compounds exhibit reactivity typical of aromatic amides and halogenated aromatics. They can participate in hydrogen bonding and π-interactions, which are crucial for their biological activity and solid-state assembly . The frontier molecular orbitals obtained from DFT calculations provide insights into the potential sites for chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure. The presence of halogen atoms and other substituents affects properties such as solubility, melting point, and reactivity. The spectral characterization of these compounds includes FT-IR, 1H-NMR, and 13C-NMR, which are used to identify functional groups and confirm the chemical structure . The antibacterial activity of these compounds is assessed using methods like the disk diffusion method and minimum inhibitory concentration dilution method, indicating their potential as antibacterial agents .

Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Activities : A study synthesized a series of compounds related to the chemical , focusing on their antimicrobial and antioxidant activities. The findings indicated that certain derivatives exhibited promising antimicrobial activity and prominent radical scavenging and ferrous ion chelating activity (Sindhe et al., 2016).

Catalytic Behavior in Ethylene Reactivity : Another research focused on the synthesis of 2-(1H-benzimidazol-2-yl)-phenol derivatives and their use in complexation with Fe(II) for ethylene oligomerization. This study highlights the importance of steric and electronic effects of ligands on their catalytic activities (Haghverdi et al., 2018).

Spectral and Theoretical Characterization : Research on the synthesis, spectral, and theoretical characterization of similar compounds revealed insights into their molecular geometry, energy values, and charge distributions. This study provided valuable information about the stability and decomposition points of these compounds (Gürbüz et al., 2016).

Crystallography and Molecular Interactions : A study on the crystal structure and molecular interactions of related compounds showed how molecules are linked by hydrogen bonds and other interactions, contributing to our understanding of molecular assembly and stability (Saeed et al., 2020).

Anticancer Potential : Some derivatives of the compound have been evaluated for their anticancer activity. For instance, a study highlighted the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing benzimidazole moiety and their significant antiproliferative activity against certain cancer cell lines (Rasal et al., 2020).

Antibacterial Effects : Another application of related compounds is in the domain of antibacterial agents. A study synthesized and characterized certain complexes and evaluated their antibacterial activity, finding effective results against various bacteria (Tavman et al., 2010).

Photoreactions with Singlet Oxygen : The photooxidation of 2-(4-thiazolyl)-1H-benzimidazole in the presence of singlet oxygen was investigated, highlighting the importance of these compounds in photochemical processes (Mahran et al., 1983).

Propiedades

IUPAC Name |

2-chloro-N-[1-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-methylpropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O/c1-11(2)18(24-20(25)14-7-5-6-8-15(14)21)19-22-16-9-12(3)13(4)10-17(16)23-19/h5-11,18H,1-4H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIBLMCUMSRDFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C(C(C)C)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (1S,4S)-5-(chlorosulfonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3001770.png)

![ethyl 4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B3001774.png)

![N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B3001777.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3001778.png)

![3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B3001779.png)

![6-chloro-N-{3-[methyl(2,2,2-trifluoroethyl)amino]propyl}pyridine-3-sulfonamide](/img/structure/B3001780.png)

![{4-[3'-(3,4-Dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazol-3-yl]phenyl}dimethylamine](/img/structure/B3001782.png)

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001787.png)

![4-[2-[(3-Methylthiophen-2-yl)methylamino]phenoxy]azetidin-2-one](/img/structure/B3001790.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3001791.png)